molecular formula C13H15N3O4S B1682511 Sulfisoxazole acetyl CAS No. 80-74-0

Sulfisoxazole acetyl

カタログ番号: B1682511
CAS番号: 80-74-0
分子量: 309.34 g/mol
InChIキー: JFNWFXVFBDDWCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スルフィソキサゾールアセチルは、広域スペクトルスルホンアミドのクラスに属するスルフィソキサゾールのエステルです。 これは、パラアミノ安息香酸(PABA)の合成アナログであり、抗菌活性を示します .

準備方法

スルフィソキサゾールアセチルは、スルフィソキサゾールのアセチル化によって合成できます。この反応は、スルフィソキサゾールの窒素上の水素原子をアセチル基で置換することを伴います。 工業生産方法は、一般的にこの合成経路に従います .

化学反応の分析

スルフィソキサゾールアセチルは、以下を含むさまざまな化学反応を起こします。

これらの反応に使用される一般的な試薬と条件には、無水酢酸、塩基触媒アセチル化、および適切な溶媒が含まれます。

4. 科学研究への応用

スルフィソキサゾールアセチルは、以下に適用されます。

科学的研究の応用

Pharmacological Mechanism

Sulfisoxazole acetyl functions by inhibiting bacterial folic acid synthesis. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, which is essential for the synthesis of dihydrofolic acid. This inhibition leads to the cessation of bacterial growth and cell death .

Clinical Applications

  • Urinary Tract Infections :
    • This compound is primarily indicated for the treatment of acute, recurrent, or chronic urinary tract infections, including pyelonephritis and cystitis .
    • A study involving renal transplant patients demonstrated its efficacy in preventing urinary tract infections post-surgery .
  • Combination Therapy :
    • It is often combined with erythromycin to treat conditions like acute otitis media caused by Haemophilus influenzae . This combination enhances the therapeutic effects and broadens the spectrum of activity against bacterial pathogens.
  • Pediatric Use :
    • The pediatric formulation (Gantrisin) has been utilized in children for various infections, including respiratory infections. Clinical trials have shown favorable outcomes in treating these conditions .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and undergoes hydrolysis to release sulfisoxazole, which is then absorbed into systemic circulation. Pharmacokinetic studies indicate that peak plasma concentrations of sulfisoxazole occur between 2 to 6 hours post-administration, with a half-life ranging from 10 to 12 hours .

Key Pharmacokinetic Data:

ParameterValue
Bioavailability95%
Peak Plasma Concentration122 - 282 mcg/mL
Half-Life10 - 12 hours
Protein Binding~85%
Urinary Excretion~97% within 48 hours

Case Studies and Clinical Trials

  • Clinical Experience :
    • A clinical study involving a lipid emulsion of acetyl sulfisoxazole demonstrated its effectiveness in treating infections in children. The study reported significant improvement in patients suffering from respiratory infections .
  • Renal Transplant Patients :
    • Research focused on renal transplant patients showed that sulfisoxazole was effective in preventing urinary tract infections during the post-operative period. The findings suggested that sulfisoxazole could be a valuable prophylactic agent in this vulnerable population .
  • Electrochemical Analysis :
    • Recent advancements have utilized electrochemical sensors for the detection of sulfisoxazole in environmental samples, indicating its potential application beyond clinical settings. These sensors demonstrated high sensitivity and specificity for detecting low concentrations of sulfisoxazole in water samples .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions such as hypersensitivity reactions, crystalluria, and gastrointestinal disturbances. Severe reactions may include Stevens-Johnson syndrome and toxic epidermal necrolysis, although these are rare . Monitoring for adverse effects is crucial during treatment.

作用機序

この化合物は、細菌のジヒドロプテロエ酸シンターゼを阻害し、葉酸の合成を阻害します。これにより、DNAおよびRNA産生が阻害され、最終的に細菌の増殖が阻害されます。

生物活性

Sulfisoxazole acetyl, an ester derivative of sulfisoxazole, is a sulfonamide antibiotic with significant biological activity. It is primarily utilized in the treatment of bacterial infections, particularly in pediatric populations, and is known for its role in the prophylaxis of meningococcal meningitis and treatment of nocardiosis. This compound operates by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the production of dihydrofolic acid from para-aminobenzoic acid (PABA) .

This compound functions by competing with PABA for binding to dihydropteroate synthase, thereby blocking the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication, leading to cell death. The biological activity can be summarized as follows:

  • Target Enzyme : Dihydropteroate synthase
  • Mechanism : Competitive inhibition with PABA
  • Effect : Inhibition of folic acid synthesis, leading to bacterial cell death

Table 1: Pharmacokinetics of this compound

ParameterValue
Bioavailability0.95 ± 0.04 (oral)
Volume of Distribution10.9 ± 2.0 L (total), 136 ± 36 L (unbound)
Protein Binding~85% (primarily to albumin)
MetabolismHydrolyzed to sulfisoxazole in vivo
EliminationUrinary excretion ~97% within 48 hours

Case Study: Erythromycin-Sulfisoxazole vs Amoxicillin

A recent study compared the efficacy of a fixed combination of erythromycin ethylsuccinate and this compound against amoxicillin for treating acute otitis media (AOM) in children. The study involved 145 patients and yielded the following results:

  • Cure Rates :
    • Erythromycin-sulfisoxazole: 89% (65/73)
    • Amoxicillin: 83% (63/72)
  • Specific Organism Outcomes :
    • For Streptococcus pneumoniae:
      • Erythromycin-sulfisoxazole: 98% cure rate
      • Amoxicillin: 82% cure rate

This study highlights that erythromycin-sulfisoxazole was particularly effective against ampicillin-resistant strains .

Table 2: Clinical Outcomes in AOM Treatment

TreatmentTotal PatientsCure Rate (%)Notable Outcomes
Erythromycin-Sulfisoxazole7389High efficacy against S. pneumoniae
Amoxicillin7283Lower efficacy against resistant strains

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects such as hypersensitivity reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis. Other potential side effects include:

  • Renal Issues : Crystalluria, renal colic
  • Hematological Reactions : Agranulocytosis, aplastic anemia
  • Gastrointestinal Symptoms : Nausea, vomiting

Monitoring for these adverse effects is essential during treatment .

特性

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWFXVFBDDWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023620
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80-74-0
Record name Sulfisoxazole acetyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfisoxazole acetyl [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFISOXAZOLE ACETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfisoxazole acetyl
Reactant of Route 2
Sulfisoxazole acetyl
Reactant of Route 3
Sulfisoxazole acetyl
Reactant of Route 4
Sulfisoxazole acetyl
Reactant of Route 5
Sulfisoxazole acetyl
Reactant of Route 6
Sulfisoxazole acetyl
Customer
Q & A

ANone: Sulfisoxazole Acetyl is a prodrug that is rapidly hydrolyzed to Sulfisoxazole in the body []. Sulfisoxazole, a sulfonamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) []. DHPS is crucial for the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid []. By blocking this pathway, Sulfisoxazole inhibits bacterial folic acid synthesis, which is essential for the de novo synthesis of purines and pyrimidines []. This disruption of nucleotide biosynthesis ultimately leads to bacterial growth arrest and cell death [].

ANone: While radiation exposure appears to transiently increase the extent of absorption, it negatively impacts the rate of this compound absorption [, ]. This effect is primarily attributed to a radiation-induced reduction in the gastric emptying rate, especially prominent one day post-irradiation [, ]. The slowed gastric emptying delays the drug's arrival in the small intestine, its primary absorption site, thereby reducing the overall absorption rate [, ]. Notably, this effect is not due to changes in the permeability of the gastrointestinal epithelium to this compound [, ].

ANone: Yes, the type of lipid used for this compound administration can significantly impact its bioavailability []. While lipids like hexadecane and oleyl alcohol had no effect or decreased the extent of absorption, polysorbate 80 and triolein increased it []. These findings highlight the importance of careful excipient selection during formulation to optimize this compound bioavailability [].

ANone: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the rapid and specific determination of this compound in oral suspensions []. This method, coupled with UV detection at 254 nm, is stability-indicating and offers high accuracy and precision for analyzing this compound in pharmaceutical formulations [].

ANone: Yes, this compound is often combined with Erythromycin Ethylsuccinate in a fixed-dose oral suspension marketed as Pediazole® []. This combination targets a broader spectrum of bacteria, particularly for treating acute otitis media in children [, ].

ANone: While this compound remains effective for treating various bacterial infections, the emergence of resistance is a concern. Resistance mechanisms often involve mutations in the DHPS enzyme, reducing Sulfisoxazole binding and its ability to inhibit folic acid synthesis []. This underscores the importance of monitoring resistance patterns and promoting judicious antibiotic use to preserve the efficacy of this compound and other sulfonamides.

ANone: Research suggests a possible link between this compound and changes in blood cell counts, specifically leukocytes and neutrophils []. Although not fully understood, the combination of Erythromycin Ethylsuccinate and this compound for treating acute otitis media in children was associated with a higher likelihood of absolute neutropenia compared to amoxicillin treatment []. This observation emphasizes the need for further investigation into potential hematological effects of this compound, especially in combination therapies.

ANone: Studies demonstrate that this compound undergoes saturable first-pass metabolism in rats []. This implies that the fraction of the drug metabolized during its first pass through the liver after absorption is not constant and can be influenced by factors like dose and enzymatic activity []. Understanding this phenomenon is crucial for optimizing dosing regimens and predicting individual variations in this compound pharmacokinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。